molecular formula C18H19FN4O B4774458 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole

Cat. No.: B4774458
M. Wt: 326.4 g/mol
InChI Key: BVNDSNHOHKCEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butylphenoxy group and a fluorophenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, with azide sources under acidic or basic conditions.

    Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions using tert-butylphenol and suitable leaving groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in certain cell types, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: A simpler analog without the tert-butylphenoxy and fluorophenyl groups.

    5-(4-Methoxyphenyl)-1H-tetrazole: Contains a methoxy group instead of the tert-butylphenoxy group.

    5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of the fluorine atom.

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is unique due to the presence of both the tert-butylphenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-18(2,3)13-4-10-16(11-5-13)24-12-17-20-21-22-23(17)15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNDSNHOHKCEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Reactant of Route 4
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.